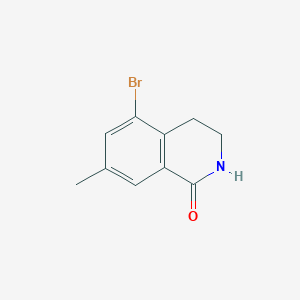

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Description

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound featuring a bicyclic isoquinoline scaffold with a bromine atom at position 5, a methyl group at position 7, and a ketone moiety at position 1. This compound belongs to the tetrahydroisoquinoline family, which is of significant interest in medicinal chemistry due to its structural similarity to bioactive alkaloids.

Properties

IUPAC Name |

5-bromo-7-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h4-5H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLXEFWWUHRVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2=O)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of quinoline derivatives or other oxidized products.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to act as a versatile building block for developing new pharmaceuticals and agrochemicals. The presence of both a bromine atom and a methyl group enhances its reactivity compared to other tetrahydroisoquinoline derivatives.

Biology

The compound is studied for its interactions with various biological targets. It acts as a model compound for understanding the behavior of tetrahydroisoquinoline derivatives in biological systems. Research indicates that it may have neuroprotective effects by inhibiting certain enzymes involved in neurodegenerative pathways and modulating neurotransmitter receptors .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of neurodegenerative enzymes | Treatment for neurodegenerative diseases |

| Receptor Modulation | Interaction with neurotransmitter receptors | Therapeutic benefits for anxiety and depression |

Medicinal Applications

The medicinal chemistry perspective on this compound highlights its potential therapeutic properties. The compound is being investigated as a precursor for synthesizing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for drug development aimed at treating central nervous system disorders .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant neuroprotective effects in vitro by reducing oxidative stress and inflammation in neuronal cells. The presence of the bromine atom in this compound was found to enhance these protective effects compared to non-halogenated analogs .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals due to its reactivity and structural characteristics. Its applications extend to material science where it can be incorporated into polymers or coatings that require specific chemical properties.

Mechanism of Action

Comparison with Similar Compounds

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

- Structural Features : Chlorine replaces the methyl group at position 7.

- Molecular Formula: C₉H₇BrClNO; Molecular Weight: 260.52 g/mol; CAS: 1508551-16-3 .

- Physicochemical Properties :

- Applications : Available commercially (e.g., American Elements) as a building block for pharmaceutical synthesis. The electronegative chlorine may enhance binding affinity in target proteins compared to methyl .

5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Structural Features : Methyl group at position 4 instead of 7.

- Molecular Formula: C₁₀H₁₀BrNO; Molecular Weight: 240.10 g/mol; CID: 84079170 .

- Physicochemical Properties: SMILES: CC1CNC(=O)C2=C1C(=CC=C2)Br .

- Applications: No literature data available, highlighting a gap in research for this isomer .

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Structural Features : Trifluoromethyl (-CF₃) substituent at position 7.

- Molecular Formula : C₁₀H₉BrF₃N; Molecular Weight : 280.09 g/mol; CAS : 1356111-42-6 .

- Physicochemical Properties :

- The -CF₃ group increases hydrophobicity and metabolic stability compared to methyl.

- Applications : Discontinued commercially but previously explored for high-throughput screening in drug discovery .

Biological Activity

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C10H10BrNO

Molecular Weight : 240.1 g/mol

CAS Number : 1557560-51-6

The synthesis of this compound typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. This compound serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Properties : Research has shown that isoquinoline derivatives can possess anticancer activity. The presence of both bromine and methyl groups in this compound may enhance its reactivity and biological interactions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of tetrahydroisoquinoline exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against breast and colon cancer cell lines .

- Orexin Receptor Antagonism : A study highlighted the role of tetrahydroisoquinoline derivatives as selective antagonists for the orexin receptor (OX1). The 7-substitution on the isoquinoline ring was found to be critical for antagonistic activity. Although specific data for this compound was not reported, it suggests a potential pathway for further exploration .

- Structure-Activity Relationship (SAR) : Research into similar compounds indicates that modifications at the 6 and 7 positions significantly influence biological activity. The presence of bulky groups like bromine may enhance binding affinity to target receptors .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methyl groups | Antimicrobial; Anticancer |

| 7-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Lacks bromine; only methyl group present | Reduced activity compared to brominated analogs |

| 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | Lacks methyl group; only bromine present | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves bromination and methylation of a tetrahydroisoquinolinone precursor. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by methylation via alkylation with methyl iodide under basic conditions (e.g., NaH in THF). Flash column chromatography (gradient: 0–10% MeOH in EtOAc) is recommended for purification, yielding ~53% pure product . Catalysts like Pd(PPh₃)₄ may enhance regioselectivity in multi-step protocols .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C→RT | 65–70% | >90% (HPLC) |

| Methylation | CH₃I, NaH, THF, reflux | 50–55% | >95% (NMR) |

| Purification | Flash chromatography (MeOH/EtOAc) | 53% | >98% (HPLC) |

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze δH (400 MHz, DMSO-d₆) for methyl protons (~2.16 ppm, singlet) and aromatic protons (e.g., 7.91 ppm for brominated positions) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 283.0441 (calculated) vs. observed 283.0444 .

- Purity Assessment : Use HPLC with >98% purity thresholds and reference standards from certified suppliers (e.g., COA/SDS documentation) .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C5, methyl at C7) influence the compound’s reactivity and biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 7-Bromo-3-methyl- and 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride . Computational modeling (e.g., DFT) can predict steric and electronic effects:

- Bromine’s electronegativity increases electrophilicity at C5, enhancing binding to biological targets.

- Methyl at C7 improves lipophilicity (logP), affecting membrane permeability .

- Experimental Design : Synthesize analogs with halogens (Cl, F) or alkyl groups at C7 and assay for activity (e.g., enzyme inhibition).

Q. What methodological frameworks are recommended for studying environmental fate and ecological risks of this compound?

- Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL :

Lab Studies : Measure physicochemical properties (logKow, hydrolysis rates) using OECD guidelines.

Biotic/Abiotic Transformations : Use LC-MS/MS to track degradation products in simulated ecosystems.

Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) across trophic levels.

- Data Integration : Apply probabilistic risk models (e.g., USEtox) to estimate human and ecological exposure thresholds .

Q. How can conformational analysis via crystallography or NMR resolve ambiguities in stereochemical outcomes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.